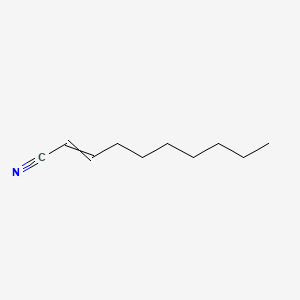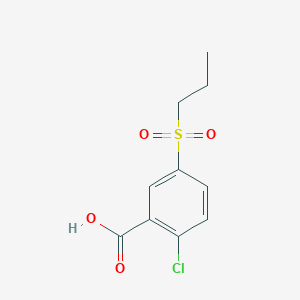
2-Decenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decenenitrile, also known as (E)-2-Decenenitrile, is an organic compound with the molecular formula C10H17N. It is a nitrile, characterized by the presence of a carbon-nitrogen triple bond. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Decenenitrile can be synthesized through several methods:
From Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions can produce nitriles.
From Amides: Dehydration of amides using phosphorus (V) oxide can also produce nitriles.
From Aldehydes and Ketones: Addition of hydrogen cyanide to aldehydes or ketones forms hydroxynitriles, which can be further processed to yield nitriles.
Industrial Production Methods
Industrial production of dec-2-enenitrile typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Decenenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium or potassium cyanide in ethanol under reflux conditions.
Major Products
Oxidation: Decanoic acid.
Reduction: Decylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Decenenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dec-2-enenitrile involves its reactivity as a nitrile. The carbon-nitrogen triple bond is highly reactive and can participate in various chemical reactions. In biological systems, nitriles can be hydrolyzed by nitrilase enzymes to form carboxylic acids and ammonia. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2-Decenenitrile can be compared with other similar nitriles such as:
(E)-2-Pentenenitrile: Similar structure but with a shorter carbon chain.
Methacrylonitrile: An unsaturated aliphatic nitrile used in the production of polymers.
Uniqueness
This compound is unique due to its specific carbon chain length and the position of the nitrile group, which confer distinct chemical properties and reactivity compared to other nitriles.
Propriétés
Numéro CAS |
68039-74-7 |
|---|---|
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
dec-2-enenitrile |
InChI |
InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7H2,1H3 |
Clé InChI |
ILRJSGCEAPKUQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester](/img/structure/B8474391.png)



![3-[(E)-(Hydrazinylmethylidene)amino]benzoic acid](/img/structure/B8474415.png)
